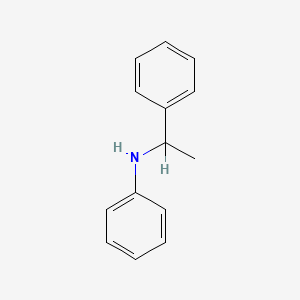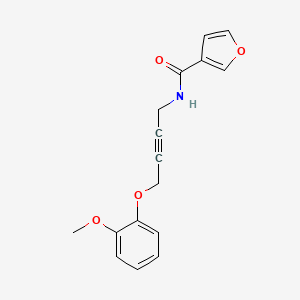
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a furan ring, a carboxamide group, and a methoxyphenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Preparation of 2-methoxyphenol: This can be synthesized from phenol through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 2-methoxyphenoxybut-2-yne: This involves the reaction of 2-methoxyphenol with 4-bromo-1-butyne in the presence of a base like potassium carbonate.
Synthesis of furan-3-carboxylic acid: This can be prepared from furan through carboxylation using carbon dioxide under high pressure and temperature.
Coupling Reaction: The final step involves coupling 2-methoxyphenoxybut-2-yne with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-(2-ethoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-14-6-2-3-7-15(14)21-10-5-4-9-17-16(18)13-8-11-20-12-13/h2-3,6-8,11-12H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCREWLXJBSGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide](/img/structure/B2726131.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2726133.png)
![(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2726134.png)
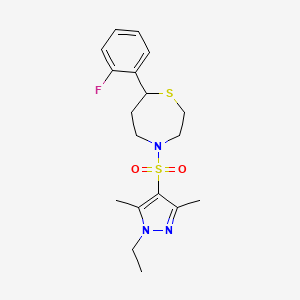
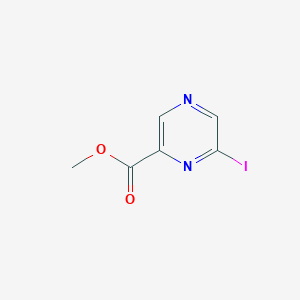
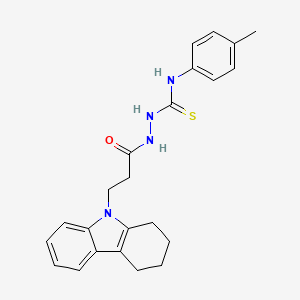
![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)

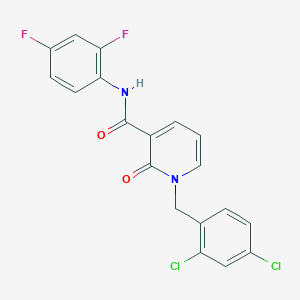
![1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B2726146.png)
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
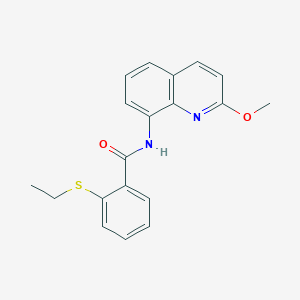
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)
